2-(4-环己基-1-哌嗪基)苯并噻唑

货号 B2642523

CAS 编号:

790645-69-1

分子量: 301.45

InChI 键: DDWKFSULGYOHOY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

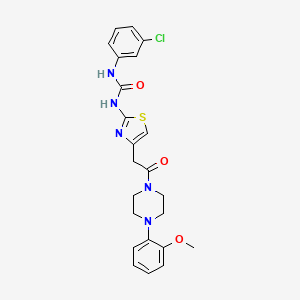

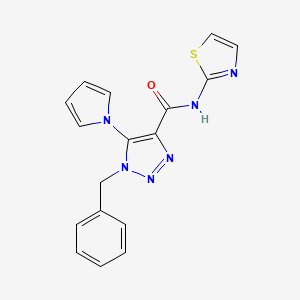

“2-(4-Cyclohexyl-1-piperazinyl)benzothiazole” is a chemical compound that contains a benzothiazole ring fused with a piperazine ring . The benzothiazole part of the molecule consists of a 5-membered 1,3-thiazole ring fused to a benzene ring .

Synthesis Analysis

The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore is described using a three carbon spacer . The structures of the compounds were confirmed by NMR and mass spectral data .Molecular Structure Analysis

The molecular structure of “2-(4-Cyclohexyl-1-piperazinyl)benzothiazole” is based on structures generated from information available in ECHA’s databases. If generated, an InChI string will also be generated and made available for searching.Chemical Reactions Analysis

In the context of chemical reactions, the Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . This review analyses the seven main classes of boron reagent that have been developed .科学研究应用

抗癌应用

- 哌嗪基苯并噻唑衍生物作为抗癌剂的合成:合成了一系列取代的 2-(哌嗪-1-基)苯并噻唑衍生物,并将其与 1,3,4-恶二唑-2-硫醇偶联,并评估了其对各种人类癌细胞系的细胞毒性。化合物显示出显着的细胞毒活性,某些衍生物对抗皮肤 (A431)、乳腺 (MCF-7) 和肺 (A549) 癌细胞系显示出显着的效果 (Murty 等人,2013)。

- 苯并噻唑-哌嗪-三唑杂化物作为抗癌剂:设计、合成新型基于 1,2,3-三唑的苯并噻唑-哌嗪偶联物,并评估了其对选定的人类癌细胞系的抗增殖活性。其中许多化合物表现出中等至强效活性,表明它们作为抗癌剂的潜力 (Aouad 等人,2018)。

抗菌应用

- 吡啶衍生物的抗菌活性:含有 2-羟乙基哌嗪和 2,3-二氯哌嗪的吡啶衍生物对所研究的细菌和真菌菌株显示出可变且适度的抗菌活性 (Patel、Agravat & Shaikh,2011)。

- 抗菌剂的催化 N-甲酰化:制备了基于哌嗪的 2-苯并噻唑基亚氨基-4-噻唑烷酮,显示出有希望的抗菌活性,对细菌和真菌的最低抑菌浓度在 4-8 µg/mL 范围内 (Patel & Park,2015)。

合成与生物学评估

- 与 2-苯并异噻唑相连的异恶唑啉作为凋亡剂:合成了一类新的异恶唑啉,通过哌嗪与 2-苯并异噻唑相连。这些化合物表现出细胞毒性和抗肿瘤活性,表明它们作为新型抗癌剂的潜力 (Byrappa 等人,2017)。

- 通过苯并噻唑衍生物获得新型抗肿瘤剂:对苯并噻唑衍生物的研究突出了它们作为抗肿瘤剂的希望,探索了结构修饰以增强溶解性和效力。初步评估表明,这些衍生物在低浓度下诱导癌细胞的胞质液空泡化 (Xiang 等人,2012)。

作用机制

属性

IUPAC Name |

2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3S/c1-2-6-14(7-3-1)19-10-12-20(13-11-19)17-18-15-8-4-5-9-16(15)21-17/h4-5,8-9,14H,1-3,6-7,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWKFSULGYOHOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyclohexyl-1-piperazinyl)benzothiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

C17H14N6OS

1788673-78-8

2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine

2197600-80-7

![2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2642446.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2642448.png)

![4-[(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2642452.png)

![N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2642455.png)

![4-fluoro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2642459.png)

![2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2642460.png)

![N-{4-[(6-chloro-5-nitro-4-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B2642461.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2642462.png)